3-(2-Fluorophenyl)but-2-enoic acid
Description
Contextualization of Alpha,Beta-Unsaturated Carboxylic Acids in Chemical Synthesis and Biological Systems
Alpha,beta-unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond conjugated with a carboxylic acid functional group. This structural motif imparts unique electronic properties and reactivity, making them versatile building blocks in organic synthesis. The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate (or Michael) addition to the beta-carbon, providing synthetic chemists with a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
In biological systems, this scaffold is present in various natural products and metabolic intermediates. The reactivity of the alpha,beta-unsaturated system allows these molecules to participate in a range of biochemical transformations and interactions with biological macromolecules.
Unique Structural Attributes and Chemical Space Occupied by 3-(2-Fluorophenyl)but-2-enoic Acid
This compound possesses a distinct molecular architecture that sets it apart. The core structure is a but-2-enoic acid, which is substituted at the 3-position with a 2-fluorophenyl group. This specific arrangement of a phenyl ring, a fluorine atom, a methyl group, and a carboxylic acid around a carbon-carbon double bond defines its unique chemical space.
The presence of the 2-fluorophenyl group introduces steric and electronic perturbations compared to its non-fluorinated analog, 3-phenylbut-2-enoic acid. The fluorine atom, being highly electronegative, exerts a significant inductive effect, influencing the electron density distribution across the entire molecule. The ortho-position of the fluorine atom on the phenyl ring can also lead to through-space interactions with the butenoic acid side chain, potentially influencing the molecule's preferred conformation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉FO₂ |
| Molecular Weight | 180.18 g/mol |
| IUPAC Name | (2E)-3-(2-fluorophenyl)but-2-enoic acid |
| CAS Number | 1130-95-6 |
| Physical Form | Powder |
This table presents key physicochemical properties of this compound.
Overview of Potential Research Avenues and Significance of Fluorine Substitution in Aromatic Systems
The incorporation of fluorine into aromatic systems is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. thno.orgrsc.org The unique properties of fluorine, such as its small size (mimicking a hydrogen atom), high electronegativity, and the strength of the carbon-fluorine bond, can lead to improvements in:
Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, which can block sites of oxidative metabolism and prolong the half-life of a drug.
Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity.
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
pKa Modulation: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions and solubility.
For this compound, the ortho-fluorine substitution is particularly noteworthy. It can influence the orientation of the phenyl ring relative to the butenoic acid moiety, which could be critical for its interaction with biological targets. Research into this compound and its derivatives could therefore focus on their potential as inhibitors of enzymes where the specific geometry and electronic properties conferred by the 2-fluorophenyl group are advantageous.
Historical Development and Early Recognition of this compound (if documented)
Detailed historical records specifically documenting the first synthesis or early recognition of this compound are not extensively available in the surveyed literature. However, its synthesis falls under well-established named reactions for the formation of alpha,beta-unsaturated carboxylic acids, such as the Perkin or Knoevenagel condensations, which have been known since the late 19th century.
The synthesis of fluorinated aromatic compounds gained more traction in the mid-20th century with the development of new fluorinating agents and methodologies. It is likely that this compound was first synthesized as part of broader investigations into the properties and reactions of fluorinated aromatic aldehydes and ketones. Its more recent appearance in chemical supplier catalogs and databases suggests a growing interest in its use as a building block for more complex molecules in discovery chemistry programs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-fluorophenyl)but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKVFOSJPHPHOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295527 | |
| Record name | 3-(2-Fluorophenyl)-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1130-95-6 | |
| Record name | 3-(2-Fluorophenyl)-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1130-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Fluorophenyl)-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 2 Fluorophenyl but 2 Enoic Acid
Regioselective Synthesis of the 2-Butenoic Acid Skeleton
The construction of the 2-butenoic acid skeleton attached to the 2-fluorophenyl ring requires precise control of the reaction to ensure the correct placement of the double bond and the carboxyl group. One common approach involves the Perkin reaction or its modern variations. In a classic Perkin condensation, 2-fluorobenzaldehyde (B47322) would be reacted with an anhydride, such as propanoic anhydride, in the presence of its corresponding carboxylate salt. However, to achieve the butenoic acid structure, a different starting material is necessary.
A more direct and regioselective method is the Knoevenagel condensation. This reaction involves the condensation of 2-fluorobenzaldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate, followed by hydrolysis and decarboxylation. A variation of this, which directly yields the butenoic acid structure, involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation. This ensures the formation of the double bond at the C2-C3 position of the butenoic acid chain.
Another effective strategy is the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction, in particular, offers high regioselectivity. In this approach, 2-fluorobenzaldehyde is reacted with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate. The resulting α,β-unsaturated ester can then be selectively hydrolyzed to the desired 3-(2-Fluorophenyl)but-2-enoic acid. The regioselectivity is inherent to the mechanism of the HWE reaction, which specifically forms the double bond at the site of the former carbonyl group.
Stereoselective Control in the Formation of (E/Z) Isomers of this compound
The double bond in this compound can exist as two geometric isomers, (E) and (Z). The control of this stereochemistry is a critical aspect of its synthesis, as the biological activity and material properties of the isomers can differ significantly.
The Horner-Wadsworth-Emmons reaction is a powerful tool for the stereoselective synthesis of alkenes. The stereochemical outcome of the HWE reaction can be influenced by the nature of the phosphonate reagent and the reaction conditions. For instance, the use of Still-Gennari phosphonates, which incorporate trifluoroethyl groups, can favor the formation of the (Z)-isomer. Conversely, standard phosphonates under thermodynamic control (e.g., using a strong base like sodium hydride) typically yield the (E)-isomer as the major product.
The Peterson olefination provides another route for stereoselective synthesis. This reaction involves the reaction of a β-hydroxysilane with a base. The choice of acidic or basic workup conditions can selectively lead to either the (E) or (Z) isomer. For the synthesis of this compound, this would involve the reaction of 2-fluorobenzaldehyde with the appropriate α-silyl ester enolate.
Several factors can influence the ratio of (E) to (Z) isomers in the synthesis of this compound. In the Wittig reaction, the stability of the ylide is a key determinant. Stabilized ylides generally favor the formation of the (E)-isomer, while non-stabilized ylides tend to produce the (Z)-isomer.
In the context of condensation reactions like the Perkin or Knoevenagel reactions, the reaction conditions play a crucial role. The choice of solvent, temperature, and catalyst can all impact the isomeric ratio. For example, polar aprotic solvents may favor the formation of one isomer over the other by stabilizing the transition state leading to that isomer.
The steric hindrance provided by the 2-fluoro substituent on the phenyl ring can also influence the stereochemical outcome. The fluorine atom can sterically interact with the reactants in the transition state, favoring the formation of the less sterically hindered (E)-isomer.
Catalytic Approaches to this compound Synthesis
Catalytic methods offer more efficient and environmentally friendly alternatives to stoichiometric reactions. Both transition metal catalysis and organocatalysis have been explored for the synthesis of α,β-unsaturated carboxylic acids.
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are prominent in the synthesis of substituted alkenes. For this compound, a potential route involves the Heck coupling of 2-fluoroiodobenzene with an acrylate (B77674) derivative, such as ethyl but-2-enoate, followed by hydrolysis. The choice of palladium catalyst and ligands is critical for achieving high yield and stereoselectivity. For instance, bulky phosphine (B1218219) ligands can influence the regioselectivity and stereoselectivity of the insertion of the alkene into the palladium-aryl bond.
Ruthenium-catalyzed cross-metathesis is another powerful technique. The reaction of 2-fluorostyrene (B1345600) with ethyl but-2-enoate in the presence of a Grubbs-type catalyst could potentially yield the desired product after hydrolysis. The stereoselectivity of the metathesis reaction can often be controlled by the choice of the catalyst generation.
| Catalytic System | Reactants | Product | Key Features |
| Palladium(II) acetate (B1210297) / Triphenylphosphine | 2-Fluoroiodobenzene, Ethyl but-2-enoate | Ethyl 3-(2-fluorophenyl)but-2-enoate | High regioselectivity, typically favors the (E)-isomer. |
| Grubbs Catalyst (2nd Gen.) | 2-Fluorostyrene, Ethyl but-2-enoate | Ethyl 3-(2-fluorophenyl)but-2-enoate | Good functional group tolerance, potential for (E/Z) control. |
Organocatalysis has emerged as a valuable tool for the synthesis of chiral molecules and for promoting reactions under mild conditions. For the synthesis of this compound, an organocatalytic Knoevenagel condensation can be employed. Chiral amines or thiourea (B124793) derivatives can catalyze the reaction between 2-fluorobenzaldehyde and an active methylene compound, potentially leading to enantioselective synthesis of a precursor that can then be converted to the target acid.
Furthermore, proline and its derivatives have been shown to catalyze the condensation of aldehydes with malonic acid derivatives, offering a metal-free approach to the synthesis of α,β-unsaturated carboxylic acids. The specific conditions and the nature of the organocatalyst would be crucial in determining the stereochemical outcome.
| Organocatalyst | Reaction Type | Reactants | Potential Advantage |
| Proline | Knoevenagel-Doebner Condensation | 2-Fluorobenzaldehyde, Malonic acid monoethyl ester | Metal-free, mild conditions, potential for stereocontrol. |
| Chiral Thiourea | Michael Addition/Aldol Condensation Cascade | 2-Fluorobenzaldehyde, appropriate nucleophile | Enantioselective synthesis of precursors. |
Novel and Expedient Synthetic Routes to this compound
Traditional methods for the synthesis of α,β-unsaturated carboxylic acids, such as the Perkin, Knoevenagel, and Reformatsky reactions, provide a foundational framework. However, contemporary organic synthesis prioritizes efficiency, selectivity, and milder reaction conditions, leading to the development of more advanced and expedient routes.
One of the most effective and widely adopted methods for the stereoselective synthesis of α,β-unsaturated esters, which are immediate precursors to the target acid, is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgwikipedia.org This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. For the synthesis of this compound, the likely precursor is ethyl 3-(2-fluorophenyl)but-2-enoate, which can be synthesized via the HWE reaction of 2-fluorobenzaldehyde with a phosphonate reagent such as triethyl phosphonoacetate. wikipedia.orgenamine.net The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, and proceeds with high E-selectivity, leading predominantly to the trans-isomer. wikipedia.org Subsequent hydrolysis of the resulting ester yields the desired this compound.
Another viable and classic approach is the Knoevenagel condensation . bepls.comrsc.orgorganic-chemistry.org This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst. For the target molecule, 2-fluorobenzaldehyde would be reacted with malonic acid. ias.ac.inresearchgate.net The initial condensation product, a dicarboxylic acid, readily undergoes decarboxylation upon heating to afford the α,β-unsaturated carboxylic acid. The choice of base and solvent is crucial for the reaction's efficiency and can be adapted to align with green chemistry principles.
The following table outlines plausible reaction conditions for the synthesis of this compound based on these established methodologies.
| Reaction | Reactants | Reagents & Conditions | Intermediate Product | Final Product |
| Horner-Wadsworth-Emmons | 2-Fluorobenzaldehyde, Triethyl phosphonoacetate | Base (e.g., NaH, K₂CO₃), Anhydrous solvent (e.g., THF, DMF) | Ethyl 3-(2-fluorophenyl)but-2-enoate | This compound (after hydrolysis) |
| Knoevenagel Condensation | 2-Fluorobenzaldehyde, Malonic acid | Base (e.g., Pyridine (B92270), Piperidine, or greener alternatives), Solvent (e.g., Toluene (B28343), or solvent-free) | 2-(2-Fluorophenyl)vinylmalonic acid | This compound (after decarboxylation) |
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be effectively applied to the synthesis of this compound, particularly through the use of alternative energy sources and greener reaction media.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. The application of microwave energy can significantly accelerate both the Horner-Wadsworth-Emmons and Knoevenagel reactions. The direct and efficient heating of the reaction mixture by microwaves can lead to significant energy savings compared to conventional heating methods.
Solvent-Free and Greener Solvent Systems:
A key tenet of green chemistry is the reduction or elimination of hazardous solvents. The Knoevenagel condensation, for instance, can be performed under solvent-free conditions, often with the aid of a solid support or by simply grinding the reactants together (mechanochemistry). researchgate.net When a solvent is necessary, the use of greener alternatives to traditional volatile organic compounds (VOCs) is encouraged. Water, ethanol, and ionic liquids have been successfully employed as reaction media for Knoevenagel condensations, reducing the environmental footprint of the synthesis. bepls.com For example, replacing carcinogenic solvents like pyridine with safer alternatives such as triethylamine (B128534) in toluene has been investigated for the Knoevenagel condensation. rsc.org
The following table summarizes how green chemistry principles can be integrated into the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Specific Example for this compound Synthesis | Benefits |
| Use of Alternative Energy Sources | Microwave-assisted synthesis | Performing the Knoevenagel condensation of 2-fluorobenzaldehyde and malonic acid under microwave irradiation. | Reduced reaction time, increased yield, energy efficiency. |
| Use of Safer Solvents and Auxiliaries | Solvent-free conditions or use of greener solvents | Conducting the Knoevenagel condensation without a solvent or in water or ethanol. | Reduced waste, lower toxicity, improved safety. |
| Catalysis | Use of recyclable or more environmentally benign catalysts | Employing a reusable solid acid or base catalyst for the Knoevenagel condensation instead of stoichiometric reagents. | Reduced waste, potential for catalyst recycling. |
By incorporating these advanced and sustainable methodologies, the synthesis of this compound can be achieved in a more efficient, economical, and environmentally responsible manner.
Comprehensive Spectroscopic and Structural Characterization of 3 2 Fluorophenyl but 2 Enoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(2-Fluorophenyl)but-2-enoic acid in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and stereochemistry.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments
The ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the vinylic proton, and the aromatic protons of the fluorophenyl group, as well as a broad signal for the carboxylic acid proton. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts would be influenced by the electronic effects of the fluorine atom and the carboxylic acid group.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Signals for the methyl carbon, the two vinylic carbons, the carboxyl carbon, and the six aromatic carbons would be expected. The chemical shifts of the aromatic carbons would be particularly informative regarding the position of the fluorine substituent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | ~2.2 | ~18 |
| =CH | ~6.0 | ~120 |
| C= | - | ~150 |
| COOH | ~12.0 (broad) | ~170 |
| Ar-H | 7.1 - 7.5 | - |
| Ar-C | - | 115 - 165 (including C-F) |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, between the vinylic proton and the methyl protons (long-range coupling) and among the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. It would help to connect the different fragments of the molecule, for example, by showing correlations from the vinylic proton and methyl protons to the aromatic ring carbons and the carboxyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about the spatial proximity of protons. For this compound, it would be instrumental in confirming the (E)-stereochemistry of the double bond by observing a Nuclear Overhauser Effect between the vinylic proton and the protons of the methyl group.
Fluorine-19 (¹⁹F) NMR Spectroscopy for Probing the Fluorophenyl Moiety
¹⁹F NMR spectroscopy is a highly sensitive technique that would provide specific information about the fluorine atom in the molecule. The chemical shift of the fluorine signal would be characteristic of its position on the phenyl ring. Furthermore, couplings between the fluorine nucleus and adjacent protons (³JFH) and carbons (nJFC) would be observable in the ¹H and ¹³C NMR spectra, respectively, providing further confirmation of the structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.
The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. A strong absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carboxyl group. The C=C stretching of the alkene and the aromatic ring would appear in the 1600-1450 cm⁻¹ region. The C-F stretching vibration would likely be observed as a strong band in the 1250-1000 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-C bonds of the carbon skeleton, which often give strong Raman signals.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) |
| Carboxylic Acid (O-H) | Stretching | 2500-3300 | Broad, Strong |
| Carbonyl (C=O) | Stretching | ~1700 | Strong |
| Alkene (C=C) | Stretching | ~1640 | Medium |
| Aromatic (C=C) | Stretching | 1600-1450 | Medium-Weak |
| C-F | Stretching | 1250-1000 | Strong |
| C-H (sp² and sp³) | Stretching | 3100-2850 | Medium-Weak |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact molecular weight of a compound and for elucidating its fragmentation pattern, which can provide valuable structural information. For this compound (C₁₀H₉FO₂), the exact mass would be determined with high precision.
X-ray Crystallography Studies of this compound and its Co-crystals or Salts for Solid-State Structure
While NMR provides the structure in solution, X-ray crystallography would offer an unambiguous determination of the solid-state structure of this compound, provided that suitable single crystals can be grown. This technique would reveal precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.
Furthermore, the formation of co-crystals or salts with other molecules could be explored. X-ray diffraction analysis of these multicomponent solids would provide insights into the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and potential halogen bonding involving the fluorine atom, which govern the crystal packing.
Theoretical and Computational Chemistry Investigations of 3 2 Fluorophenyl but 2 Enoic Acid
Quantum Chemical Calculations for Optimized Geometries and Conformational Analysis
Quantum chemical calculations are fundamental to determining the three-dimensional structure of a molecule. For 3-(2-Fluorophenyl)but-2-enoic acid, methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) are employed to find the molecule's lowest energy conformation, known as the optimized geometry. bohrium.comresearchgate.net This process involves calculating the potential energy surface of the molecule to identify stable conformers.
Conformational analysis is crucial for this molecule due to the rotational freedom around several single bonds, such as the C-C bond connecting the phenyl ring to the butenoic acid moiety and the C-O bond of the carboxylic acid group. These rotations can lead to different spatial arrangements (conformers), each with a distinct energy level. The calculations would typically reveal the most stable conformer, which is often stabilized by intramolecular hydrogen bonds, for instance, between the carboxylic proton and the fluorine atom or the carbonyl oxygen. The planarity of the conjugated system is also a key aspect to be investigated, as it influences the electronic properties of the molecule.
Below is a representative table of optimized geometric parameters for the most stable conformer of this compound, as would be predicted by DFT calculations.
Table 1: Predicted Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=C (enoic) | 1.35 Å |
| C-C (phenyl-enoic) | 1.48 Å | |
| C=O | 1.22 Å | |
| C-O | 1.35 Å | |
| C-F | 1.36 Å | |
| Bond Angle | C=C-C (phenyl) | 125° |
| C-C=O | 123° | |
| C-C-O (acid) | 112° |
Note: The data in this table is illustrative of typical values obtained from DFT calculations and is not from a published study on this specific molecule.
Density Functional Theory (DFT) Studies on Electronic Structure, Frontier Molecular Orbitals, and Reactivity Descriptors
DFT is a powerful tool for investigating the electronic properties of molecules. nih.gov Key aspects of this analysis for this compound include the distribution of electron density, the energies of the frontier molecular orbitals (FMOs), and the calculation of various reactivity descriptors. mdpi.com
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important FMOs. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the π-system of the butenoic acid and the phenyl ring, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid group.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide a quantitative measure of the molecule's reactivity.
Table 2: Predicted Electronic Properties and Reactivity Descriptors for this compound
| Parameter | Symbol | Predicted Value |
|---|---|---|
| HOMO Energy | EHOMO | -6.5 eV |
| LUMO Energy | ELUMO | -1.8 eV |
| Energy Gap | ΔE | 4.7 eV |
| Electronegativity | χ | 4.15 eV |
| Chemical Hardness | η | 2.35 eV |
Note: The data in this table is illustrative of typical values obtained from DFT calculations and is not from a published study on this specific molecule.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can then be used to interpret experimental spectra. For this compound, this includes predicting ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies.
The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. nih.gov These predictions are valuable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.
Similarly, the vibrational frequencies and their corresponding intensities can be calculated. These theoretical frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted IR spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes, such as the C=O stretch of the carboxylic acid, the C=C stretch of the alkene, and the C-F stretch.
Table 3: Predicted Spectroscopic Parameters for this compound
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | δ (COOH) | 12.5 ppm |
| δ (CH=) | 6.2 ppm | |
| δ (CH₃) | 2.1 ppm | |
| ¹³C NMR | δ (C=O) | 170 ppm |
| δ (C-F) | 160 ppm (JCF coupling) | |
| IR | ν (O-H stretch) | ~3000 cm⁻¹ (broad) |
| ν (C=O stretch) | 1710 cm⁻¹ | |
| ν (C=C stretch) | 1650 cm⁻¹ |
Note: The data in this table is illustrative of typical values obtained from spectroscopic predictions and is not from a published study on this specific molecule.
Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations typically focus on a single, isolated molecule at 0 K, molecular dynamics (MD) simulations provide insights into the behavior of a molecule in a more realistic environment, such as in a solvent at a specific temperature. mdpi.commdpi.com
For this compound, an MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water) and then solving Newton's equations of motion for all atoms in the system over a period of time. This allows for the study of the molecule's conformational changes, its translational and rotational motion, and its interactions with the surrounding solvent molecules.
A key focus of such a simulation would be the analysis of intermolecular hydrogen bonds between the carboxylic acid group of the molecule and water molecules. The strength and lifetime of these hydrogen bonds are crucial for understanding the molecule's solubility and transport properties. The simulation can also reveal how the fluorophenyl group interacts with the solvent.
Table 4: Representative Intermolecular Interaction Energies from MD Simulations
| Interaction Type | Interacting Groups | Average Energy (kJ/mol) |
|---|---|---|
| Hydrogen Bond | Carboxylic Acid (donor) - Water (acceptor) | -25 |
| Hydrogen Bond | Water (donor) - Carbonyl Oxygen (acceptor) | -20 |
Note: The data in this table is illustrative of typical values obtained from MD simulations and is not from a published study on this specific molecule.
Computational Modeling of Reaction Mechanisms Involving this compound
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, one could model various reactions, such as its esterification, amidation, or decarboxylation.
This modeling involves identifying the reaction coordinates, which are the geometric parameters that change as the reactants are converted into products. By calculating the energy of the system along the reaction coordinate, one can locate the transition state, which is the highest energy point on the reaction pathway. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
These calculations can provide a detailed, step-by-step understanding of how bonds are broken and formed during the reaction. They can also be used to predict the regioselectivity and stereoselectivity of reactions.
Table 5: Hypothetical Activation Energies for a Reaction of this compound
| Reaction Type | Reaction Step | Predicted Activation Energy (kJ/mol) |
|---|---|---|
| Esterification (acid-catalyzed) | Nucleophilic attack of alcohol on protonated carbonyl | 60 |
| Proton transfer | 20 |
Note: The data in this table is hypothetical and serves as an example of what could be obtained from reaction mechanism modeling.
Chemical Reactivity and Mechanistic Studies of 3 2 Fluorophenyl but 2 Enoic Acid
Electrophilic and Nucleophilic Additions to the Alpha,Beta-Unsaturated Carbonyl System
The α,β-unsaturated carbonyl system in 3-(2-fluorophenyl)but-2-enoic acid is a classic example of a conjugated system that exhibits two primary sites for nucleophilic attack. Resonance structures reveal that both the carbonyl carbon (C2) and the β-carbon (C4) are electrophilic. organic-chemistry.org This dual reactivity leads to two main types of addition reactions: direct (1,2-) addition to the carbonyl group and conjugate (1,4-) addition to the carbon-carbon double bond. wikipedia.org
Nucleophilic Addition:
The outcome of a nucleophilic addition is largely dictated by the nature of the nucleophile. masterorganicchemistry.com "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition due to the irreversible and rapid nature of the attack on the harder electrophilic center of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com In contrast, "soft" nucleophiles, like Gilman (organocuprate) reagents, enamines, and thiols, preferentially undergo 1,4-addition (also known as Michael addition) to the softer electrophilic β-carbon. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This reaction is typically under thermodynamic control, favoring the more stable carbonyl product. organic-chemistry.org
Under basic conditions, a strong nucleophile will add to the β-carbon to generate a resonance-stabilized enolate intermediate. wikipedia.org Subsequent protonation of this enolate yields the 1,4-addition product. wikipedia.orggoogle.com Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the entire conjugated system. A weaker nucleophile can then add to the β-carbon, leading to an enol intermediate that tautomerizes to the final product. wikipedia.org
Electrophilic Addition:
Electrophilic addition to the alkene of an α,β-unsaturated carboxylic acid is less common than nucleophilic addition due to the electron-withdrawing nature of the carbonyl and carboxyl groups, which deactivates the double bond towards electrophilic attack. However, reactions with strong electrophiles like halogens (e.g., Br₂) can proceed. The addition of hydrogen halides (HX) would be expected to follow Markovnikov's rule, with the proton adding to the α-carbon to form a more stable carbocation at the β-position, which is then attacked by the halide. organic-chemistry.orgyoutube.com
| Reaction Type | Reagent | Expected Major Product | Addition Type |
|---|---|---|---|
| Michael Addition | Dimethyl malonate / NaOEt | 3-(2-Fluorophenyl)-4-(dicarbomethoxymethyl)butanoic acid | 1,4-Addition |
| Gilman Reagent Addition | (CH₃)₂CuLi | 3-(2-Fluorophenyl)-3-methylbutanoic acid | 1,4-Addition |
| Grignard Reaction | CH₃MgBr then H₃O⁺ | 3-(2-Fluorophenyl)-2-methylpent-2-en-2-ol | 1,2-Addition |
| Thia-Michael Addition | Thiophenol / Base | 3-(2-Fluorophenyl)-3-(phenylthio)butanoic acid | 1,4-Addition |
Reactions at the Carboxylic Acid Moiety (e.g., Esterification, Amidation, Reduction)
The carboxylic acid functional group is a versatile handle for a variety of transformations, including the formation of esters and amides, as well as reduction to the corresponding primary alcohol.
Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol. organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent or removing water as it forms drives the reaction toward the ester product. operachem.commasterorganicchemistry.com For this compound, reaction with an alcohol like methanol (B129727) in the presence of a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) would yield the corresponding methyl ester. operachem.comyoutube.com
Amidation: Direct amidation of a carboxylic acid with an amine is possible but often requires high temperatures to drive off the water formed. More commonly, the carboxylic acid is first activated, for example, by converting it to an acid chloride (e.g., using thionyl chloride, SOCl₂) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The direct reaction with an amine like aniline (B41778) can be facilitated by solid acid catalysts. researchgate.net
Reduction: Carboxylic acids are resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄). However, strong reducing agents such as lithium aluminum hydride (LiAlH₄) can effectively reduce the carboxylic acid group. youtube.commasterorganicchemistry.com The reaction with LiAlH₄ would reduce this compound to 3-(2-fluorophenyl)but-2-en-1-ol. It is important to note that LiAlH₄ can also reduce the α,β-unsaturated double bond under certain conditions, potentially leading to a mixture of products. masterorganicchemistry.comquora.com
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Fischer Esterification | CH₃OH, H₂SO₄ (cat.) | Methyl 3-(2-fluorophenyl)but-2-enoate |
| Amidation (via acid chloride) | 1. SOCl₂ 2. NH₂CH₃ | N-Methyl-3-(2-fluorophenyl)but-2-enamide |
| Reduction | 1. LiAlH₄ 2. H₃O⁺ | 3-(2-Fluorophenyl)but-2-en-1-ol |
Transformations Involving the Fluorophenyl Group (e.g., Electrophilic Aromatic Substitution, Cross-Coupling Reactions)
The 2-fluorophenyl group can undergo reactions typical of aromatic rings, though its reactivity is modulated by the fluorine substituent and the butenoic acid side chain.
Electrophilic Aromatic Substitution (EAS): The fluorine atom is an ortho, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion). However, due to its high electronegativity, fluorine is also an inductively deactivating group. masterorganicchemistry.com This means that electrophilic aromatic substitution reactions, such as nitration or halogenation, will be slower than on benzene (B151609) itself, and the incoming electrophile will primarily be directed to the positions ortho and para to the fluorine atom. The but-2-enoic acid substituent is a deactivating, meta-directing group. The interplay of these two groups will determine the regioselectivity of any EAS reaction.
Cross-Coupling Reactions: The fluorophenyl group can participate in metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The Heck reaction, for instance, couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org While the C-F bond is generally strong, under specific catalytic conditions, particularly with electron-deficient aryl fluorides, palladium-catalyzed cross-coupling reactions are possible. beilstein-journals.org More commonly, the butenoic acid could be synthesized via a Heck or Suzuki coupling between a 2-fluorophenyl halide (or boronic acid) and a suitable butenoate precursor. researchgate.netnih.gov
| Reaction Type | Reagents | Expected Major Product(s) | Notes |
|---|---|---|---|
| Nitration (EAS) | HNO₃, H₂SO₄ | 3-(2-Fluoro-5-nitrophenyl)but-2-enoic acid | Directing effects of both substituents must be considered. |
| Heck Reaction (as a precursor) | 2-Bromofluorobenzene, Ethyl but-2-enoate, Pd(OAc)₂, Base | Ethyl 3-(2-fluorophenyl)but-2-enoate | Illustrates a synthetic route to the ester derivative. |
| Suzuki Coupling (as a precursor) | 2-Fluorophenylboronic acid, Ethyl 3-bromobut-2-enoate, Pd catalyst, Base | Ethyl 3-(2-fluorophenyl)but-2-enoate | Illustrates an alternative synthetic route. |
Cycloaddition Reactions and Pericyclic Transformations
The conjugated π-system of this compound can potentially participate in cycloaddition reactions, a class of pericyclic reactions that form cyclic products in a concerted manner.
Diels-Alder Reaction ([4+2] Cycloaddition): In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.org In this case, the butenoic acid derivative would act as the dienophile. The electron-withdrawing nature of the carbonyl group and the fluorophenyl ring makes the double bond electron-poor, which generally enhances its reactivity towards electron-rich dienes. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org
[3+2] Cycloaddition: This type of reaction involves a 3-atom component (a 1,3-dipole) and a 2-atom component (a dipolarophile). The electron-deficient alkene in this compound makes it a suitable dipolarophile for reaction with various 1,3-dipoles, such as azides or nitrones. organic-chemistry.orgnih.gov For example, the reaction with an organic azide (B81097) would be expected to yield a triazoline intermediate, which could then potentially rearrange or eliminate to form a more stable product. researchgate.net
| Reaction Type | Reactant | Expected Product Class |
|---|---|---|
| Diels-Alder [4+2] | 1,3-Butadiene | Substituted cyclohexene |
| 1,3-Dipolar [3+2] | Benzyl azide | Substituted triazoline/triazole |
| Nitrone-Olefin [3+2] | C-Phenyl-N-methylnitrone | Substituted isoxazolidine |
Investigations into Rearrangement Pathways and Tautomeric Equilibria
Tautomeric Equilibria: The most relevant tautomerism for this compound and its derivatives is keto-enol tautomerism, particularly in the context of its reaction intermediates. masterorganicchemistry.com Following a 1,4-nucleophilic addition, an enolate intermediate is formed. libretexts.orglibretexts.org Protonation of this enolate can occur at the α-carbon to give the keto form (the saturated carbonyl compound) or at the oxygen to give the enol form. libretexts.org The keto and enol forms are constitutional isomers that rapidly interconvert, and the equilibrium generally favors the more stable keto form due to the strength of the C=O double bond. libretexts.orgkhanacademy.org The position of this equilibrium can be influenced by factors such as substitution, conjugation, and solvent. youtube.commasterorganicchemistry.com For asymmetrical ketones that can form different enols, the more substituted (thermodynamic) enol is typically more stable. youtube.comlibretexts.org
Rearrangement Pathways: While major rearrangement pathways are not prominently documented for this specific compound under standard conditions, the potential for rearrangements exists in its reaction intermediates. For instance, carbocation intermediates formed during certain electrophilic additions or substitution reactions could potentially undergo hydride or alkyl shifts to form more stable carbocations, although this is less likely with the vinylic systems involved.
| Context | Intermediate | Tautomers | Favored Form |
|---|---|---|---|
| Post-Michael Addition | Enolate anion | Keto (Saturated carbonyl) vs. Enol | Keto |
| Acid-catalyzed 1,4-Addition | Protonated enol | Keto vs. Enol | Keto |
Synthesis and Characterization of Derivatives and Analogues of 3 2 Fluorophenyl but 2 Enoic Acid
Derivatization of the Phenyl Ring (e.g., Further Substitution, Heterocyclic Annulation)
Modifying the 2-fluorophenyl ring allows for the exploration of structure-activity relationships by altering steric and electronic properties.
Further Substitution: Additional substituents can be introduced onto the phenyl ring through electrophilic aromatic substitution, though the fluorine and the butenoic acid side chain influence the regioselectivity of these reactions. A more versatile approach involves starting with a differently substituted precursor, such as 2-fluoronitrobenzene, to synthesize analogues with various substitution patterns. nih.gov For instance, analogues with iodo-substitutions have been documented, which can serve as handles for further modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), to introduce new aryl, alkyl, or alkynyl groups. nih.gov This strategy was employed in the synthesis of Flurbiprofen, which features a biphenyl (B1667301) system. nih.gov
Heterocyclic Annulation: The synthesis of fused heterocyclic systems onto the phenyl ring can dramatically alter the molecule's shape and properties. While specific examples starting directly from 3-(2-fluorophenyl)but-2-enoic acid are not prevalent, one can envision synthetic routes using substituted analogues. For example, an analogue containing an amino group, such as 3-(2-aminophenyl)prop-2-enoic acid, could serve as a precursor. nih.gov The amino and carboxylic acid functionalities could potentially be used to construct a fused nitrogen-containing ring system, such as a quinolone, through intramolecular cyclization reactions.
Alterations to the But-2-enoic Acid Backbone (e.g., Saturation, Substitution)
The but-2-enoic acid backbone is another key site for structural modification, affecting the molecule's geometry and reactivity.
Saturation: The α,β-double bond in the but-2-enoic acid moiety can be reduced to yield the corresponding saturated butanoic acid derivative. This is typically achieved through catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere will saturate the carbon-carbon double bond. This transformation is a key step in the synthesis of many 2-arylpropionic acids (profens), converting an unsaturated precursor into a saturated chiral scaffold. nih.govyoutube.com For example, the synthesis of Flurbiprofen results in a saturated 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid structure. nih.gov
Substitution: Introducing substituents directly onto the butenoic acid backbone can be accomplished through various reactions. Nucleophilic substitution reactions can occur, particularly at the α-carbon. uky.edumakingmolecules.com The reactivity, however, is influenced by the conjugated system. The mechanism of substitution can be complex, potentially following Sₙ1 or Sₙ2 pathways depending on the substrate and reaction conditions. uky.edumakingmolecules.com
Development of Chiral Analogues or Probes from this compound Scaffolds
Saturation of the but-2-enoic acid backbone, as described previously, leads to the creation of a chiral center at the α-carbon, resulting in 2-arylpropionic acid derivatives known as "profens". viamedica.pl
Synthesis of Chiral Profens: The synthesis of these compounds, such as the anti-inflammatory drug Flurbiprofen, often produces a racemic mixture of (R) and (S) enantiomers. nih.govviamedica.pl For many profens, the (S)-enantiomer possesses the majority of the desired pharmacological activity. mdpi.com Consequently, significant research has focused on the asymmetric synthesis of 2-arylpropionic acids to produce the single, more active enantiomer. grafiati.com While direct asymmetric hydrogenation of the unsaturated acid precursor is a potential route, other strategies involve the use of chiral auxiliaries or chiral catalysts.
Chiral Inversion and Characterization: An interesting characteristic of profens is their metabolic chiral inversion in the body, where the less active (R)-enantiomer is converted to the active (S)-enantiomer via a coenzyme A thioester intermediate. viamedica.plnih.gov This phenomenon makes the administration of the racemate a viable therapeutic strategy. The absolute configuration of these chiral acids and their derivatives can be determined using chiroptical methods, such as transforming them into diastereomeric biphenylamides and analyzing their electronic circular dichroism (ECD) spectra. mdpi.com
Table 2: Properties of Chiral Profen Analogues
| Feature | Description | Reference |
|---|---|---|
| Active Enantiomer | The (S)-enantiomer is generally the more potent inhibitor of cyclooxygenase enzymes. | mdpi.com |
| Metabolic Inversion | The (R)-enantiomer can be converted to the (S)-enantiomer in vivo. | viamedica.plnih.gov |
| Synthesis | Often synthesized as a racemic mixture, followed by resolution or asymmetric synthesis. | grafiati.comnih.gov |
| Analysis | Absolute configuration can be assigned using chiroptical probes and ECD. | mdpi.com |
Exploration of Bioisosteric Replacements in Analogues
Bioisosteric replacement is a key strategy in medicinal chemistry to improve the potency, selectivity, or pharmacokinetic properties of a lead compound. scispace.com Both the carboxylic acid and the phenyl ring of the this compound scaffold are targets for such modifications.
Carboxylic Acid Bioisosteres: The carboxylic acid group, while often essential for activity, can lead to poor membrane permeability and metabolic instability. scispace.comnih.gov Therefore, it is frequently replaced with bioisosteres that mimic its acidic and hydrogen-bonding properties. Common replacements include:
Tetrazoles: The 5-substituted tetrazole ring is a well-established carboxylic acid bioisostere, with a similar pKa and planar structure. nih.gov
Hydroxamic Acids: This functional group can also serve as a carboxylic acid surrogate. nih.gov
Other Heterocycles: Various five-membered heterocyclic rings, such as oxadiazoles, oxazolidinediones, and thiazolidinediones, have been successfully used as bioisosteres.
Phenyl Ring Bioisosteres: The 2-fluorophenyl ring is also a candidate for bioisosteric replacement to modulate properties like lipophilicity and metabolic stability. nih.govacs.org Common strategies include:
Replacement with Heteroaromatic Rings: Replacing the phenyl ring with bioisosteres like pyridine (B92270), thiophene, or pyrazole (B372694) can alter electronic distribution and introduce hydrogen bond acceptors/donors, potentially improving solubility and target interactions. The synthesis of building blocks like substituted thienylboronic acids facilitates this approach. nih.gov
Replacement with Non-aromatic Rings: Saturated or partially saturated rings, such as bicyclic scaffolds, can serve as mimics of the phenyl ring's three-dimensional structure while reducing lipophilicity and improving solubility. prismbiolab.com
Table 3: Common Bioisosteric Replacements
| Original Group | Bioisosteric Replacement(s) | Rationale for Replacement | Reference(s) |
|---|---|---|---|
| Carboxylic Acid | Tetrazole, Hydroxamic Acid, Oxadiazole | Improve metabolic stability, membrane permeability, and pKa. | scispace.comnih.gov |
| Phenyl Ring | Pyridine, Thiophene, Bicycloalkanes | Modulate lipophilicity, solubility, and metabolic pathways; introduce new interaction points. | nih.govacs.orgprismbiolab.com |
Synthetic Utility and Applications of 3 2 Fluorophenyl but 2 Enoic Acid As a Versatile Chemical Building Block
Precursor in the Synthesis of Heterocyclic Compounds
The structural framework of 3-(2-Fluorophenyl)but-2-enoic acid makes it a plausible candidate for the synthesis of various heterocyclic compounds. The presence of both an electrophilic double bond and a nucleophilic carboxylate group (or its activated form) allows for a range of cyclization strategies.
For instance, reaction with binucleophiles could lead to the formation of different heterocyclic rings. The reaction with hydrazine (B178648) derivatives, for example, could potentially yield pyrazole (B372694) or pyrazolidinone structures, which are common motifs in pharmaceuticals. Similarly, condensation reactions with amidines or guanidines might provide access to pyrimidine-based heterocycles. While specific examples involving this compound are not documented, the general reactivity of α,β-unsaturated carboxylic acids supports this potential application.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Reactant | Potential Heterocyclic Product |
| Hydrazine Derivatives | Pyrazoles, Pyrazolidinones |
| Amidines/Guanidines | Pyrimidines, Pyrimidinones |
| Amino-thiols | Thiazines |
| o-Phenylenediamines | Benzodiazepines |
Intermediate in the Construction of Complex Organic Architectures
The carbon skeleton of this compound can serve as a foundational element in the assembly of more intricate organic molecules. The double bond can participate in various carbon-carbon bond-forming reactions, such as Diels-Alder cycloadditions, Michael additions, and Heck couplings, allowing for the extension of the molecular framework.
Furthermore, the carboxylic acid group can be converted into a variety of other functional groups, including esters, amides, and alcohols, which can then be used in subsequent synthetic transformations. This functional group interconversion capacity, combined with the reactivity of the alkene, could enable its use in tandem or cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.
Application in Materials Science (e.g., Polymer Chemistry, Self-Assembled Systems)
In the realm of materials science, fluorinated compounds often exhibit unique properties such as thermal stability, chemical resistance, and low surface energy. It is conceivable that this compound or its derivatives could be utilized as monomers in polymerization reactions. The incorporation of the fluorophenyl moiety into a polymer backbone could impart desirable characteristics to the resulting material.
Another potential application lies in the formation of self-assembled monolayers (SAMs) on various substrates. Carboxylic acids are known to bind to metal oxide surfaces. A SAM of this compound on a surface like aluminum oxide or titanium dioxide could create a hydrophobic and oleophobic coating due to the fluorinated phenyl groups pointing away from the surface. Such coatings are of interest for applications in anti-fouling, low-friction surfaces, and microelectronics.
Role in the Development of Chemical Probes for Biological Systems
Fluorescent chemical probes are indispensable tools for visualizing and understanding biological processes. The fluorophenyl group in this compound could potentially serve as a basis for the development of such probes. While the intrinsic fluorescence of this particular compound is not reported, it could be chemically modified to enhance its photophysical properties.
For example, the carboxylic acid could be coupled with a known fluorophore to create a hybrid molecule. The butenoic acid scaffold could be designed to interact with specific biological targets, and any resulting change in the fluorescence upon binding could be used for detection and imaging purposes.
Utilization in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. The Passerini and Ugi reactions are prominent examples of MCRs that utilize carboxylic acids as one of the components.
Theoretically, this compound could participate in such reactions. In a Passerini reaction, it could react with an aldehyde or ketone and an isocyanide to form an α-acyloxy amide. In an Ugi reaction, an additional amine component would lead to the formation of a bis-amide. The resulting products would incorporate the 3-(2-fluorophenyl)but-2-enoyl scaffold and could be of interest in medicinal chemistry for the rapid generation of diverse compound libraries for biological screening.
Table 2: Hypothetical Multi-Component Reactions Involving this compound
| Reaction Name | Reactants | Potential Product Class |
| Passerini Reaction | This compound, Aldehyde/Ketone, Isocyanide | α-Acyloxy amides |
| Ugi Reaction | This compound, Aldehyde/Ketone, Amine, Isocyanide | Bis-amides |
Future Research Directions and Unexplored Avenues for 3 2 Fluorophenyl but 2 Enoic Acid
Development of Advanced, Atom-Economical, and Sustainable Synthetic Methodologies
While traditional methods for synthesizing α,β-unsaturated carboxylic acids, such as the Perkin, Knoevenagel-Doebner, or Wittig reactions, are well-established, future research should focus on developing more sustainable and atom-economical alternatives for the synthesis of 3-(2-Fluorophenyl)but-2-enoic acid. nih.govacs.orgnih.gov Green chemistry principles, which emphasize waste reduction, energy efficiency, and the use of renewable resources, provide a guiding framework for this endeavor.
Key areas for exploration include:
Catalytic C-H Activation/Functionalization: Direct catalytic activation of C-H bonds in readily available precursors would represent a significant advancement. For instance, palladium-catalyzed Heck-type coupling reactions could be explored, directly coupling a fluorinated benzene (B151609) derivative with a suitable butenoic acid precursor. mit.edursc.orgnih.gov This approach would minimize the need for pre-functionalized starting materials, thereby reducing step count and waste generation.
Biocatalysis: The use of enzymes to catalyze the formation of this compound offers a highly selective and environmentally benign synthetic route. nih.gov Future work could involve screening for novel enzymes or engineering existing ones to efficiently catalyze the condensation reaction leading to the target molecule. A chemo-enzymatic approach, combining enzymatic reduction of a carboxylic acid to an aldehyde followed by a Wittig reaction, could also be a promising and sustainable route. nih.gov
| Synthetic Strategy | Potential Advantages | Key Research Challenge |
| Catalytic C-H Activation | High atom economy, reduced synthetic steps | Catalyst development for high regioselectivity and efficiency |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme discovery and engineering for specific substrate |
| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability | Efficient conversion of biomass to chemical intermediates |
In-depth Mechanistic Elucidation of Complex Transformations and Rearrangements
A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing existing protocols and discovering novel reactivity. The presence of the fluorine atom can significantly influence the electronic properties of the aromatic ring and the reactivity of the α,β-unsaturated system, leading to potentially unique chemical behavior.
Future mechanistic studies could focus on:
Kinetic and Spectroscopic Analysis: Detailed kinetic studies, coupled with in-situ spectroscopic techniques (e.g., NMR, IR), can provide valuable insights into reaction intermediates, transition states, and rate-determining steps of synthetic routes like palladium-catalyzed cross-coupling reactions. mit.edursc.orgcore.ac.uk
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state geometries, and rationalize observed selectivities. nih.govnih.govresearchgate.net This can be particularly useful in understanding the role of the fluorine substituent in directing reaction outcomes.
Isotopic Labeling Studies: The use of isotopically labeled starting materials can help trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including enhanced reaction control, improved safety, and higher throughput. mdpi.combeilstein-journals.orgdrreddys.comcuriaglobal.com For the synthesis and derivatization of this compound, these technologies hold significant promise.
Future research in this area should aim to:
Develop Continuous Flow Syntheses: Designing and optimizing a continuous flow process for the synthesis of this compound would enable scalable and on-demand production. This could involve the use of packed-bed reactors with immobilized catalysts or reagents to simplify purification.
Automated Library Synthesis: Integrating flow chemistry with automated synthesis platforms would allow for the rapid generation of a library of derivatives based on the this compound scaffold. nih.govchemspeed.comresearchgate.netsigmaaldrich.com This would be invaluable for structure-activity relationship (SAR) studies in drug discovery.
Real-time Reaction Monitoring and Optimization: The incorporation of in-line analytical techniques (e.g., HPLC, mass spectrometry) into a flow setup would enable real-time monitoring of reaction progress and facilitate rapid optimization of reaction conditions using machine learning algorithms. chemicalindustryjournal.co.uk
Exploration of Novel Biochemical Targets and Molecular Mechanisms through Chemoproteomics or Omics Approaches
Identifying the biological targets of this compound is a critical step in understanding its potential therapeutic applications. Chemoproteomics and other "omics" technologies provide powerful tools for target discovery and validation in a native biological context. nih.govrsc.orgresearchgate.netcam.ac.ukacs.org
Unexplored avenues in this domain include:
Design and Synthesis of Chemical Probes: The development of chemical probes derived from this compound, incorporating a tag for enrichment (e.g., biotin) and a reactive group for covalent modification of target proteins, would enable affinity-based protein profiling experiments.
Quantitative Proteomics: Utilizing quantitative mass spectrometry-based proteomics, it would be possible to identify proteins that interact with the this compound-derived probe. nih.gov This can reveal both primary targets and off-targets, providing a comprehensive view of the compound's cellular interactions.
Multi-Omics Data Integration: Combining chemoproteomics data with other omics datasets, such as transcriptomics and metabolomics, can provide a more holistic understanding of the cellular pathways modulated by this compound. nih.govnih.govpluto.bio This integrated approach can help to elucidate the compound's mechanism of action and identify potential biomarkers of its activity.
| Omics Approach | Potential Insights | Key Methodologies |
| Chemoproteomics | Direct identification of protein targets and off-targets | Affinity-based protein profiling with chemical probes, quantitative mass spectrometry |
| Transcriptomics | Changes in gene expression in response to compound treatment | RNA sequencing (RNA-Seq), microarray analysis |
| Metabolomics | Alterations in cellular metabolite levels | Mass spectrometry, NMR spectroscopy |
Advanced Computational Design and Prediction for Novel Reactivity and Interactions
In silico methods are indispensable tools in modern chemical research, enabling the prediction of molecular properties, the design of novel compounds, and the elucidation of complex interactions. acs.orgnih.govumn.edunih.gov For this compound, computational approaches can guide future experimental work and accelerate the discovery process.
Future computational studies could focus on:
Predictive Reactivity Models: Employing quantum mechanics calculations to predict the reactivity of the this compound scaffold in various chemical transformations. acs.orgnih.govumn.edunih.govarxiv.org This can help in designing novel synthetic routes and predicting the stability of derivatives.
Structure-Based Inhibitor Design: If a biological target is identified, molecular docking and molecular dynamics simulations can be used to predict the binding mode of this compound and its analogs to the target protein. plos.orgnih.govacs.orgfrontiersin.org This information can then be used to design more potent and selective inhibitors.
Pharmacophore Modeling and Virtual Screening: Developing a pharmacophore model based on the structural features of this compound can facilitate virtual screening of large compound libraries to identify other molecules with similar potential biological activities.
By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthetic chemistry, chemical biology, and medicinal chemistry.
Q & A
Q. How can contradictions in reported cytotoxicity data be addressed when evaluating the compound’s antitumor potential?
- Methodological Answer : Standardize assay conditions: cell lines (e.g., MCF-7 vs. HeLa), exposure time (24–72 h), and concentrations (1–100 µM). Use flow cytometry to differentiate apoptosis vs. necrosis. Cross-validate with transcriptomic analysis (RNA-seq) to identify pathways affected (e.g., MAPK/ERK) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
